molecular formula C8H8N2 B1526281 1-cyclopropyl-1H-pyrrole-2-carbonitrile CAS No. 1308384-55-5

1-cyclopropyl-1H-pyrrole-2-carbonitrile

Cat. No. B1526281
M. Wt: 132.16 g/mol
InChI Key: LOJPUCILSACLGK-UHFFFAOYSA-N
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Description

“1-cyclopropyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a cyclopropyl group and a carbonitrile group . The InChI string representation of its structure is InChI=1S/C8H8N2/c1-2-5(1)6-3-4-7(9)8(6)10/h3-4H,1-2H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-cyclopropyl-1H-pyrrole-2-carbonitrile” are not detailed in the literature, pyrrole derivatives are generally useful as intermediates in the production of various chemical compounds, including pharmaceuticals and insecticides .

Scientific Research Applications

Catalytic Applications

1-Cyclopropyl-1H-pyrrole-2-carbonitrile and related compounds have been explored for their catalytic applications. For instance, optically active pyrrole-oxazolines, synthesized from pyrrole-carbonitriles, have been used in copper-catalyzed enantioselective cyclopropanation reactions, although with low optical yields (Brunner & Haßler, 1998).

Synthesis Methods

The synthesis of pyrrole-2-carbonitriles has been a subject of interest in various studies. A notable method involves the cyclocondensation of enones with aminoacetonitrile, leading to the formation of dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be converted into disubstituted pyrroles or oxidized to produce pyrrole-2-carbonitriles (Kucukdisli et al., 2014). Additionally, an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles via a palladium(II)-catalyzed cascade reaction has been developed, highlighting the versatility of pyrrole-carbonitriles in chemical synthesis (Wang et al., 2020).

Biological Activities

Pyrrole derivatives, including those related to 1-cyclopropyl-1H-pyrrole-2-carbonitrile, have been investigated for their biological activities. A study synthesized various pyrrole derivatives to explore their insecticidal properties against the cotton leafworm, demonstrating the potential of these compounds in agricultural applications (Abdelhamid et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, “Pyrrole-2-carbonitrile”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral, dermal, and inhalation toxicity, and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-cyclopropylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJPUCILSACLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-1H-pyrrole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of medicinal …, 2018 - ACS Publications
Bruton’s tyrosine kinase (BTK) is a promising drug target for the treatment of multiple diseases, such as B-cell malignances, asthma, and rheumatoid arthritis. A series of novel …
Number of citations: 28 pubs.acs.org

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